molecular formula C19H27ClN4O B10858037 4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride

4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride

Cat. No.: B10858037
M. Wt: 362.9 g/mol
InChI Key: RVOZYMPVGIVNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

BAY-7081 undergoes various chemical reactions, including oxidation and substitution. The compound is highly selective for PDE9A, with an inhibitory concentration (IC50) of 15 nM for human PDE9A . Common reagents used in these reactions include bis-nitrile-substituted ketene dithioacetal and tert-butoxycarbonyl (BOC)-protected compounds. The major products formed from these reactions are intermediates that lead to the final BAY-7081 compound .

Mechanism of Action

The mechanism of action of BAY-7081 involves the inhibition of PDE9A, an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate to their corresponding monophosphates. By inhibiting PDE9A, BAY-7081 increases the levels of cyclic guanosine monophosphate, which in turn activates the natriuretic peptide signaling pathway. This pathway plays a crucial role in regulating cardiovascular function and has been associated with beneficial effects in heart failure models .

Properties

Molecular Formula

C19H27ClN4O

Molecular Weight

362.9 g/mol

IUPAC Name

4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C19H26N4O.ClH/c1-2-3-13-11-21-12-15-16(13)22-18(24)14(10-20)17(15)23-8-6-19(4-5-19)7-9-23;/h13,21H,2-9,11-12H2,1H3,(H,22,24);1H

InChI Key

RVOZYMPVGIVNJX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC2=C1NC(=O)C(=C2N3CCC4(CC4)CC3)C#N.Cl

Origin of Product

United States

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